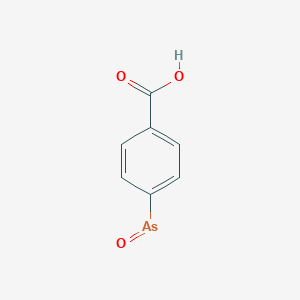

4-arsorosobenzoic acid

Description

4-Arsorosobenzoic acid is an organoarsenic compound characterized by a benzoic acid backbone substituted with an arsenic-containing functional group (arsorosobenzene) at the para position.

Properties

CAS No. |

1197-16-6 |

|---|---|

Molecular Formula |

C7H5AsO3 |

Molecular Weight |

212.03 g/mol |

IUPAC Name |

4-arsorosobenzoic acid |

InChI |

InChI=1S/C7H5AsO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |

InChI Key |

LAYWIZLJONIHNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)[As]=O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[As]=O |

Other CAS No. |

1197-16-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of benzoic acid, 4-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: 4-arsorosobenzoic acid can undergo oxidation reactions, where the arsenoso group is further oxidized to form arsenic acid derivatives.

Reduction: Reduction reactions can convert the arsenoso group to an arsenic hydride group (-AsH2).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Oxidation Products: Arsenic acid derivatives.

Reduction Products: Arsenic hydride derivatives.

Substitution Products: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-arsorosobenzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of arsenic-based drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-arsenoso- involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Benzoic Acid Derivatives

†Specific CAS unavailable in provided sources. ‡Theoretical calculation based on arsenic atomic mass.

Structural and Functional Differences

- Substituent Reactivity: 4-Hydroxybenzoic acid: The hydroxyl group enables hydrogen bonding and participation in esterification, making it a precursor for parabens and polymers . 4-Arsorosobenzoic acid: The arsenic group likely confers redox activity and metal-binding capacity, akin to other organoarsenicals. However, arsenic’s electronegativity and toxicity limit its biomedical utility compared to safer analogs like 4-aminobenzoic acid .

- Nitro- and chloro-substituted analogs (e.g., 4-(4-nitrobenzylideneamino) benzoic acid derivatives): Exhibit antimicrobial properties, as seen in azetidinone and thiazolidinone derivatives . This suggests that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance bioactivity, a trend that may extend to arsenic-containing variants.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 4-arsorosobenzoic acid in synthetic workflows?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Cross-reference spectral data with known benzoic acid derivatives to identify arsenic-specific shifts . For reproducibility, document solvent systems, column specifications, and calibration standards in line with IUPAC guidelines .

Q. What safety protocols must be prioritized when handling 4-arsorosobenzoic acid in laboratory settings?

- Methodological Answer : Follow OSHA-compliant protocols: wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure . Conduct reactions in fume hoods to mitigate inhalation risks. For waste disposal, segregate arsenic-containing residues and collaborate with certified hazardous waste agencies . Include emergency response steps (e.g., skin decontamination with 10% EDTA solution) in standard operating procedures (SOPs) .

Q. How should 4-arsorosobenzoic acid be stored to ensure long-term stability in pharmacological studies?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidative degradation . Monitor stability via periodic HPLC analysis (e.g., every 6 months) and compare retention times against freshly prepared standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel 4-arsorosobenzoic acid analogs?

- Methodological Answer : Employ multi-technique validation:

- NMR : Compare coupling constants and integration ratios with computational models (e.g., DFT calculations) .

- IR Spectroscopy : Assign arsenic-oxygen vibrational bands (e.g., 750–850 cm⁻¹) and validate against crystallographic data .

- Collaborative Analysis : Share raw data with peer laboratories to rule out instrument-specific artifacts .

Q. What experimental design principles are essential for studying the structure-activity relationships (SAR) of 4-arsorosobenzoic acid in antimicrobial assays?

- Methodological Answer :

- Controlled Variables : Fix solvent (e.g., DMSO concentration ≤1%) and pH (7.4) to isolate biological effects .

- Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) with triplicate replicates to calculate IC₅₀ values .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish signal from noise; report confidence intervals (95% CI) .

Q. What strategies optimize synthetic yields of 4-arsorosobenzoic acid derivatives while minimizing byproducts?

- Methodological Answer :

- Catalysis : Screen palladium/ligand systems (e.g., Pd(OAc)₂/Xantphos) to enhance arsenic-carbon bond formation efficiency .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate target compounds .

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and reaction time in fractional factorial designs to identify critical parameters .

Methodological Notes

- Reproducibility : Document all synthetic steps, including solvent batch numbers and instrument calibration dates, in supplementary materials .

- Ethical Compliance : For biological studies, obtain IRB approval and include informed consent documentation when using human cell lines .

- Data Transparency : Archive raw NMR/HPLC files in public repositories (e.g., Zenodo) with DOIs for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.